molecular formula C21H22BrN3OS B3299845 N-(4-bromo-3-methylphenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide CAS No. 899932-92-4

N-(4-bromo-3-methylphenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide

Cat. No.: B3299845
CAS No.: 899932-92-4
M. Wt: 444.4 g/mol
InChI Key: WIRFMOWVYWKTQR-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide is a synthetic acetamide derivative characterized by a brominated and methyl-substituted phenyl ring linked to an imidazole core via a sulfanyl-acetamide bridge. Its crystallographic data, if available, would typically be refined using programs like SHELXL and visualized via tools such as WinGX/ORTEP .

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[2,2-dimethyl-5-(4-methylphenyl)imidazol-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3OS/c1-13-5-7-15(8-6-13)19-20(25-21(3,4)24-19)27-12-18(26)23-16-9-10-17(22)14(2)11-16/h5-11H,12H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRFMOWVYWKTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(N=C2SCC(=O)NC3=CC(=C(C=C3)Br)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-bromo-3-methylphenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide involves several steps. The synthetic route typically starts with the preparation of the imidazole ring, followed by the introduction of the sulfanyl group and the acetamide moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to optimize efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their respective reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction pathway and conditions.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(4-bromo-3-methylphenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with other acetamide derivatives, particularly those containing heterocyclic and aryl substituents. Below is a detailed comparison based on and inferred chemical properties:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Functional Implications
N-(4-bromo-3-methylphenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide Acetamide-linked imidazole - 4-Bromo-3-methylphenyl
- 2,2-Dimethyl-5-(4-methylphenyl)-2H-imidazole
- Sulfanyl bridge
- Bromine enhances electrophilicity, potentially improving target binding.
- Methyl groups may increase lipophilicity and metabolic stability .
N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (539809-35-3) Acetamide-linked triazole - 4-Methylphenyl
- Phenyl-substituted triazole
- Dual sulfanyl groups
- Triazole ring may enhance hydrogen-bonding capacity.
- Dual sulfanyl groups could improve solubility compared to imidazole analogs .
1-(4-bromobenzoyl)-5-[difluoro(trifluoromethoxy)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol (722470-55-5) Pyrazol-ol core - 4-Bromobenzoyl
- Difluoro(trifluoromethoxy)methyl
- Fluorinated groups likely increase metabolic resistance and membrane permeability.
- Pyrazol-ol core may confer anti-inflammatory activity .
N-(2,3-dimethylcyclohexyl)-2-[4-ethyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl]acetamide (1005272-97-8) Imidazolidinone-linked acetamide - 2,3-Dimethylcyclohexyl
- 4-Fluorophenyl
- Cyclohexyl group introduces steric bulk, possibly reducing off-target interactions.
- Fluorophenyl enhances electronic effects for target selectivity .

Key Observations :

Electrophilic vs. Lipophilic Balance : The bromine and methyl groups in the target compound contrast with fluorinated or trifluoromethoxy substituents in analogs, which trade electrophilicity for enhanced lipophilicity and metabolic stability.

Heterocyclic Core Impact : Imidazole (target) vs. triazole (539809-35-3) cores influence hydrogen-bonding networks and enzymatic interactions. Triazoles often exhibit better pharmacokinetic profiles .

Substituent Positioning : The 4-bromo-3-methylphenyl group in the target compound may confer steric hindrance compared to the 4-fluorophenyl group in 1005272-97-8, affecting binding pocket compatibility.

Biological Activity

N-(4-bromo-3-methylphenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies that highlight its pharmacological properties.

  • Molecular Formula : C20H20BrN3OS
  • Molecular Weight : 430.4 g/mol
  • CAS Number : 899935-43-4

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 4-bromo-3-methylaniline with 2,2-dimethyl-5-(4-methylphenyl)-2H-imidazole in the presence of a sulfanyl group. The details of the synthesis are crucial for understanding the compound's availability for biological testing.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of related compounds derived from similar structures. For instance, derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide demonstrated significant antibacterial activity against XDR-S. Typhi. The Minimum Inhibitory Concentration (MIC) values were assessed as follows:

CompoundMIC (mg/mL)MBC (mg/mL)
5a50100
5b2550
5c12.525
5d 6.25 12.5

Compound 5d exhibited the most potent antibacterial activity with an MIC of 6.25 mg/mL and an MBC of 12.5 mg/mL, indicating its potential as a therapeutic agent against resistant strains .

Enzyme Inhibition Studies

In vitro studies have shown that compound 5d acts as a competitive inhibitor of alkaline phosphatase (ALP). The IC50 value was determined to be 1.469±0.02μM1.469\pm 0.02\,\mu M, suggesting significant enzyme inhibition potential. The enzyme kinetics were analyzed using the Lineweaver-Burk plot, confirming the competitive nature of the inhibition .

Case Studies

  • Antibacterial Efficacy : A study evaluated various synthesized derivatives against XDR-S. Typhi and found that modifications in the structure significantly impacted antibacterial efficacy. The most effective derivative (compound 5d) was further tested for its mechanism of action, revealing strong binding interactions with target proteins .
  • In Silico Docking Studies : Molecular docking studies indicated that compound 5d forms multiple hydrogen bonds with key amino acid residues in target proteins, enhancing its binding affinity and biological activity . The binding energy calculated was ΔG=7.5648kCal/molΔG=-7.5648\,kCal/mol, which is indicative of strong interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-3-methylphenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-3-methylphenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide

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